molecular formula C13H11ClN2O2S B2964629 3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime CAS No. 339279-40-2

3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime

Cat. No.: B2964629
CAS No.: 339279-40-2
M. Wt: 294.75
InChI Key: NVVARISGDYLRPD-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(3E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-methoxyiminopropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-18-16-7-6-11(17)12-8-15-13(19-12)9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVARISGDYLRPD-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime , with CAS number 339279-40-2 , is a thiazole derivative known for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H11ClN2O2S
  • Molecular Weight : 294.76 g/mol
  • Structure : The compound features a thiazole ring substituted with a chlorophenyl group and an oxime functional group.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been studied for its potential therapeutic applications.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of thiazole derivatives. For instance:

  • A study demonstrated that compounds with similar structures showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial membranes.

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties:

  • In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • Specific investigations into the cytotoxic effects of thiazoles on human cancer cells suggest that they may inhibit tumor growth by disrupting cellular metabolism and inducing oxidative stress .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Thiazoles may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cell survival.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, noting that those with a chlorophenyl substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Study 2: Anticancer Activity

Research conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis through caspase activation .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime
  • CAS Registry Number : 339279-40-2
  • Molecular Formula : C₁₄H₁₂ClN₃O₂S (inferred from and structural analogs)
  • Molecular Weight : ~337.78 g/mol (calculated based on formula)

Structural Features: This compound consists of a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a β-oxopropanal O-methyloxime moiety at position 3.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of β-oxopropanal oxime derivatives with modifications primarily on the oxime ether group and the thiazole ring. Key analogues include:

Compound Substituent on Oxime Ether CAS Number Molecular Formula Molar Mass (g/mol) Key Features
This compound -OCH₃ 339279-40-2 C₁₄H₁₂ClN₃O₂S 337.78 Baseline compound; methyl group enhances metabolic stability
3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(4-methylbenzyl)oxime -O-(4-methylbenzyl) 338414-40-7 C₂₀H₁₈N₂O₂S 350.43 Increased lipophilicity due to aromatic methyl group
3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime -O-(2-chloro-4-fluorobenzyl) 338414-43-0 C₁₉H₁₄ClFN₂O₂S 395.85 Electron-withdrawing Cl/F groups may enhance binding affinity in target systems
3-(4-Methoxyphenyl)-3-oxopropanal O-(2-chloro-1,3-thiazol-5-yl)methyloxime -O-(2-chloro-thiazolylmethyl) 339105-53-2 C₁₄H₁₃ClN₂O₃S 324.78 Thiazole-chloro substituent introduces steric and electronic effects
3-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-bromobenzyl)oxime -O-(2-bromobenzyl) 339279-41-3 C₁₉H₁₄BrClN₂O₂S 449.75 Bromine increases molecular weight and polarizability

Impact of Substituents on Physicochemical Properties

Lipophilicity: Methyloxime (339279-40-2): Moderate lipophilicity suitable for membrane penetration. Halogenated Benzyloximes (e.g., 338414-43-0, 339279-41-3): Chloro and bromo substituents increase molecular weight and logP, enhancing hydrophobic interactions in biological systems .

Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring (338414-43-0) stabilize the oxime ether via resonance, reducing hydrolysis rates compared to electron-donating groups .

Synthetic Accessibility :

  • Methyl and benzyl oximes are typically synthesized via nucleophilic substitution of chloro- or bromo-precursors with hydroxylamine derivatives, as seen in chalcone-based routes ().
  • Bromobenzyl derivatives (e.g., 339279-41-3) may require costly brominated intermediates, impacting scalability .

Computational and Experimental Insights

  • Electronic Properties : Tools like Multiwfn () could analyze charge distribution, revealing electron-deficient regions at the thiazole core and oxime ether, critical for reactivity .
  • Docking Studies : AutoDock4 () could model interactions with biological targets (e.g., enzymes), where halogenated analogs (338414-43-0) may show enhanced binding due to halogen bonding .

Q & A

Basic Research Questions

Q. How can the crystal structure of 3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime be determined using X-ray crystallography?

  • Methodology :

  • Use single-crystal X-ray diffraction to collect intensity data. Process data with SHELX (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution). Optimize hydrogen atom placement via HFIX commands and validate using R-factor convergence .
  • For twinned crystals, employ the TWIN and BASF commands in SHELXL to refine twin laws and scale factors.

Q. What synthetic routes are feasible for preparing this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Base the synthesis on analogous oxime-thiazole derivatives (e.g., condensation of 2-(4-chlorophenyl)thiazole-5-carbaldehyde with O-methylhydroxylamine under acidic conditions) .
  • Optimize reaction parameters (temperature, solvent, catalyst) using design-of-experiments (DoE) approaches. Monitor intermediates via TLC and characterize final products using 1H^1H/13C^{13}C-NMR and HRMS .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) validate the structure and purity of this compound?

  • Methodology :

  • Compare experimental FT-IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian or ORCA) to confirm functional groups like C=N (oxime) and C=O (ketone) .
  • Use 1H^1H-NMR to verify the methyloxime proton (~δ 3.8–4.2 ppm) and thiazole ring protons (~δ 7.5–8.5 ppm). Assign peaks via 1H^1H-1H^1H-COSY and HSQC .

Advanced Research Questions

Q. How can molecular docking predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Prepare the ligand (compound) and receptor (target protein) using AutoDockTools . Assign Gasteiger charges and optimize torsional degrees of freedom.
  • Perform flexible docking with AutoDock4 , allowing sidechain mobility in the receptor’s binding pocket. Analyze binding poses using PyMOL and calculate binding energies (ΔG) .
  • Validate docking results via molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over time .

Q. How do electron localization function (ELF) and molecular electrostatic potential (MEP) analyses elucidate reactivity and intermolecular interactions?

  • Methodology :

  • Perform quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) to generate wavefunction files. Use Multiwfn to visualize ELF (electron-rich regions) and MEP (electrophilic/nucleophilic sites) .
  • Correlate ELF/MEP data with experimental reactivity, such as nucleophilic attack at the oxime group or electrophilic substitution on the thiazole ring .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

  • Methodology :

  • Re-examine basis set selection (e.g., switch from 6-31G to def2-TZVP) to improve DFT accuracy for vibrational frequencies or NMR chemical shifts.
  • For crystallographic discrepancies (e.g., bond length deviations), refine disorder models using SHELXL or apply Hirshfeld surface analysis to assess packing effects .

Q. What strategies can be employed to study the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies (ICH guidelines): Expose the compound to pH 1–13 buffers and temperatures up to 80°C. Monitor degradation via HPLC-MS and identify byproducts .
  • Use Arrhenius plots to extrapolate shelf-life at standard conditions.

Data Contradiction Analysis

Q. How should researchers address discrepancies between docking-predicted binding modes and experimental IC50_{50} values?

  • Methodology :

  • Reassess the receptor’s protonation state (e.g., using PROPKA) and solvation effects (implicit vs. explicit water models).
  • Perform free-energy perturbation (FEP) or MM-PBSA calculations to refine binding energy estimates .
  • Cross-validate with isothermal titration calorimetry (ITC) to measure experimental ΔH and ΔS .

Methodological Tools Reference Table

TaskTool/SoftwareKey FeaturesEvidence Source
CrystallographySHELXStructure solution (SHELXD), refinement (SHELXL), twin law handling
Wavefunction AnalysisMultiwfnELF, MEP, electron density topology, DOS plots
Molecular DockingAutoDock4Flexible receptor docking, binding energy calculations
Spectroscopic ValidationGaussian/ORCADFT-based IR/NMR prediction, transition state analysis
Stability StudiesHPLC-MSDegradation profiling, impurity identification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.